Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
Rel-(1R,2R,4R)-5-oxobicyclo[222]octane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves the enantioselective construction of the bicyclic scaffold. One common method is the Diels-Alder reaction, followed by ring-closing metathesis . The reaction conditions often include the use of molecular iodine in acetonitrile for iodocyclization of cyclohexane-containing alkenyl alcohols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic processes . The compound’s bicyclic structure allows it to fit into enzyme active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Shares the bicyclic core but lacks the carboxylic acid functional group.
2-Oxabicyclo[2.2.2]octane: Similar structure but contains an oxygen atom in the ring.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen atom in the structure.
Uniqueness
Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a scaffold for drug development and its potential enzyme inhibitory activity make it particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12)/t5-,6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXZWOLIRWSDW-FSDSQADBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C1CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)[C@H]1C[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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